molecular formula C21H28N2O4S2 B4876249 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B4876249
M. Wt: 436.6 g/mol
InChI Key: TZLIKONGPXKOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound characterized by its two sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The sulfonyl groups are then introduced through sulfonylation reactions using appropriate sulfonyl chlorides and base catalysts.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a scaled-up version of the laboratory synthesis methods. This involves optimizing reaction conditions to achieve high yields and purity, as well as implementing safety measures to handle reactive intermediates and byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl groups can be further oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the sulfonyl groups.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acids or sulfates.

  • Reduction: Sulfides or sulfoxides.

  • Substitution: Substituted piperazines or other derivatives.

Scientific Research Applications

1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl groups can act as electrophiles, interacting with nucleophilic sites on biological molecules. The piperazine ring can form hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and receptors.

Comparison with Similar Compounds

  • 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine

  • 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

Uniqueness: 1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to its specific combination of sulfonyl groups and the piperazine core. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for targeted applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-17(2)16-19-6-10-21(11-7-19)29(26,27)23-14-12-22(13-15-23)28(24,25)20-8-4-18(3)5-9-20/h4-11,17H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLIKONGPXKOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.